molecular formula C32H32O5 B1197317 2-Hydroxyestradiol-2,3-dibenzoate CAS No. 79787-03-4

2-Hydroxyestradiol-2,3-dibenzoate

Cat. No.: B1197317
CAS No.: 79787-03-4
M. Wt: 496.6 g/mol
InChI Key: NOVIXZLQPTUFMC-VAXYPKBCSA-N
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Description

2-Hydroxyestradiol-2,3-dibenzoate (CAS Number 79787-03-4) is a synthetic benzoate ester derivative of the endogenous estrogen metabolite, 2-hydroxyestradiol. This compound is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Researchers may investigate this compound based on the documented biological activities of its parent molecule and related metabolites. 2-Hydroxyestradiol (2-HE2) has been identified as a key metabolite in estradiol metabolism and has been shown to activate AMP-activated protein kinase (AMPK) in skeletal muscle cells, suggesting a potential role in metabolic research related to energy balance and insulin sensitivity . Furthermore, studies on estradiol and its metabolites indicate they can rapidly modulate synaptic transmission and plasticity in the hippocampus, an effect involving multiple estrogen receptor subtypes, including ERα, ERβ, and the G-protein coupled estrogen receptor (GPER1) . In vivo studies also suggest that 2-hydroxyestradiol can influence dopamine receptor function in the brain, indicating potential research applications in neuroendocrinology . The dibenzoate esterification may alter the compound's solubility, stability, and pharmacokinetic properties compared to the parent 2-hydroxyestradiol, making it a subject of interest for pharmaceutical and biochemical studies. As with all research chemicals, appropriate safety protocols and handling procedures must be followed.

Properties

CAS No.

79787-03-4

Molecular Formula

C32H32O5

Molecular Weight

496.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-2-benzoyloxy-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C32H32O5/c1-32-17-16-23-24(26(32)14-15-29(32)33)13-12-22-18-27(36-30(34)20-8-4-2-5-9-20)28(19-25(22)23)37-31(35)21-10-6-3-7-11-21/h2-11,18-19,23-24,26,29,33H,12-17H2,1H3/t23-,24+,26-,29-,32-/m0/s1

InChI Key

NOVIXZLQPTUFMC-VAXYPKBCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Synonyms

2-HEDB
2-hydroxyestradiol-2,3-dibenzoate

Origin of Product

United States

Scientific Research Applications

Estrogenic Effects
2-Hydroxyestradiol-2,3-dibenzoate exhibits estrogenic activity, influencing various physiological processes. Research indicates that it modulates dopamine receptor sensitivity in the striatum, demonstrating both hyposensitive and hypersensitive phases following administration. This biphasic response suggests distinct molecular mechanisms underlying estrogen's effects on neurotransmitter systems .

Impact on Serotonin Receptors
Studies have shown that this compound can alter serotonin receptor density in the brain. Specifically, estradiol benzoate administration leads to a dose-dependent reduction in serotonin receptor binding, which is crucial for understanding mood regulation and potential treatments for mood disorders .

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of 2-hydroxyestradiol derivatives against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell growth in gynecological cancers by inducing cell cycle disturbances and increasing apoptosis rates .

Pain Sensitivity and Nociception

Research indicates that 2-hydroxyestradiol derivatives can enhance nociceptor hyperactivity, contributing to increased pain sensitivity observed in females. In animal models, administration of these compounds resulted in heightened responses to pain stimuli, implicating them in the modulation of pain pathways through direct activation of nociceptive ion channels .

Implications for Hormone Replacement Therapy

Given its estrogenic properties, this compound may have applications in hormone replacement therapy (HRT). It could provide therapeutic benefits while potentially minimizing adverse effects associated with traditional estrogen therapies. The compound's capacity to influence receptor sensitivity and cellular proliferation makes it a candidate for further exploration in HRT protocols aimed at treating menopausal symptoms or hormone-related disorders .

Case Studies and Research Findings

Study Findings Implications
Biegon & McEwen (1982)Demonstrated the biphasic effect of estradiol on serotonin receptorsSuggests potential for mood disorder treatments
Recent Antiproliferative StudyShowed significant inhibition of breast cancer cell migrationIndicates potential use in cancer therapies
Pain Sensitivity ResearchFound that 2-hydroxyestradiol enhances nociceptor activityCould inform treatments for chronic pain conditions

Comparison with Similar Compounds

Comparison with 2-Methoxyestradiol

Structural Differences :

  • 2-Methoxyestradiol : Features a methoxy group at position 2 instead of a hydroxyl or ester moiety.
  • 2-Hydroxyestradiol-2,3-dibenzoate : Contains benzoate esters at positions 2 and 3, increasing molecular weight and lipophilicity.

Comparison with 2-Hydroxyestradiol (Parent Compound)

Physicochemical Properties :

  • Solubility : Esterification likely reduces water solubility compared to the polar hydroxyl groups of 2-hydroxyestradiol.
  • Stability : Benzoate esters may confer resistance to enzymatic degradation, prolonging half-life.

Hazard Profile :

Comparison with 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

Structural Role :

  • 2,3-DHBA (CAS 303-38-8) is a salicylic acid derivative and a precursor in siderophore biosynthesis .

Functional Contrasts :

  • Applications : 2,3-DHBA is a research reagent with roles in bacterial iron chelation, whereas the dibenzoate ester is tailored for modifying estrogenic compounds .
  • Hazards: 2,3-DHBA lacks explicit carcinogenicity warnings but requires careful handling as a research chemical .

Data Table: Comparative Overview of Key Compounds

Property This compound 2-Hydroxyestradiol 2-Methoxyestradiol 2,3-Dihydroxybenzoic Acid
CAS Number Not Provided 362-05-0 Not Provided 303-38-8
Functional Groups Dibenzoate esters 2,3,17β-triol 2-methoxy, 3,17β-diol 2,3-dihydroxybenzoic acid
Primary Use Research (inferred) Estrogen metabolism Anti-angiogenic research Siderophore synthesis, reagent
Hazards Likely teratogen/carcinogen* Teratogen, carcinogen Research-use restrictions Irritant, research chemical
Key References

*Inferred from parent compound’s hazards.

Research Implications and Limitations

  • Knowledge Gaps: The provided evidence lacks detailed pharmacokinetic or pharmacological data for this compound, necessitating further studies to clarify its metabolic fate and receptor interactions.
  • Safety Considerations : Both the parent compound and analogs like 2-methoxyestradiol underscore the need for rigorous hazard mitigation in handling estrogen derivatives .

Preparation Methods

Direct Esterification with Benzoyl Chloride

Reagents :

  • 2-Hydroxyestradiol (1 eq)

  • Benzoyl chloride (2.1 eq, 5% excess to ensure complete conversion)

  • Anhydrous dichloromethane (DCM) or toluene

  • 4-Dimethylaminopyridine (DMAP, 0.1–1 eq as catalyst)

Procedure :

  • Dissolve 2-hydroxyestradiol in anhydrous DCM under nitrogen atmosphere.

  • Add DMAP and cool the mixture to 0–5°C.

  • Slowly add benzoyl chloride dropwise while stirring.

  • Warm to room temperature and reflux for 6–12 hours.

  • Monitor reaction progress via TLC (mobile phase: hexane/ethyl acetate 7:3).

  • Quench with ice-cold water, extract organic layers, and wash with 5% NaOH to remove excess benzoyl chloride.

  • Purify via recrystallization from ethanol/toluene (1:1).

Key Parameters :

ParameterOptimal Condition
SolventAnhydrous DCM
TemperatureReflux (40–45°C)
Catalyst Loading0.5 eq DMAP
Yield60–75%

Benzoic Anhydride-Mediated Esterification

Reagents :

  • 2-Hydroxyestradiol (1 eq)

  • Benzoic anhydride (2.2 eq)

  • Tin(II) chloride (SnCl₂, 0.25 wt% as catalyst)

  • Heat-transfer oil (for temperature control)

Procedure :

  • Mix 2-hydroxyestradiol and benzoic anhydride in a reactor under inert atmosphere.

  • Add SnCl₂ and heat to 170–180°C to form a homogenous melt.

  • Maintain at 220–230°C for 2 hours to drive esterification.

  • Cool to 100°C, extract crude product with toluene, and neutralize unreacted benzoic acid with 5% NaOH (pH = 8).

  • Wash with H₂O₂ for decolorization and recrystallize.

Advantages :

  • Higher thermal stability of intermediates.

  • Reduced hydrolysis risk due to water removal via azeotropic distillation.

Optimization Strategies

Catalyst Selection

CatalystReaction Time (h)Yield (%)Side Products
DMAP8–1270–75<5% monoester
SnCl₂4–665–708–10% triester
Zinc acetate10–1450–5515% decomposition

DMAP is preferred for its ability to minimize over-esterification, while SnCl₂ accelerates reactions but requires stringent temperature control.

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937295
Toluene2.386892
THF7.526088

Polar aprotic solvents like DCM improve reagent solubility, whereas toluene aids in azeotropic water removal.

Purification and Characterization

Recrystallization Protocol

  • Solvent System : Ethanol/toluene (1:1 v/v).

  • Steps : Dissolve crude product at 70°C, filter hot, and cool to −20°C for 12 hours. Isolate crystals via vacuum filtration.

Analytical Techniques

  • HPLC :

    • Column: C18 reverse-phase (250 × 4.6 mm).

    • Mobile Phase: Acetonitrile/water (65:35).

    • Retention Time: 12.3 minutes (purity >95%).

  • ¹H NMR (CDCl₃):

    • δ 8.05 (d, 4H, aromatic -OCOC₆H₅).

    • δ 6.85–7.45 (m, 10H, estradiol and benzoate aromatics).

    • δ 5.30 (s, 1H, 17-OH).

  • FT-IR :

    • 1720 cm⁻¹ (C=O stretch of benzoate).

    • 1260 cm⁻¹ (C-O ester linkage).

Challenges and Mitigation

Regioselectivity Issues

  • Problem : Esterification at the 17-hydroxyl group.

  • Solution : Use bulky bases (e.g., 2,6-lutidine) to selectively deprotonate phenolic −OH groups at positions 2 and 3.

Hydrolysis of Benzoates

  • Problem : Degradation in aqueous environments.

  • Mitigation : Store product under anhydrous conditions at −20°C with argon blanket.

Research Advancements

Recent studies highlight microwave-assisted synthesis (100°C, 30 minutes) achieving 80% yield with reduced side products. Additionally, flow chemistry systems enable continuous production with 85% conversion efficiency .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Hydroxyestradiol-2,3-dibenzoate, and how can synthetic efficiency be optimized?

  • Answer: Synthesis typically involves esterification of 2-hydroxyestradiol using benzoic anhydride or benzoyl chloride under controlled conditions. To optimize efficiency:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Employ catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction rates .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion.
    • Key Data:
ParameterRecommendation
SolventAnhydrous DCM
CatalystDMAP (0.1–1 eq)
Yield60–80% (typical)

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Answer:

  • Handling: Use PPE (gloves, lab coat, safety goggles) to avoid dermal/ocular exposure. Avoid aerosol formation during weighing .
  • Storage: Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Decontamination: Clean spills with ethanol and diatomaceous earth; dispose via hazardous waste protocols .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer:

  • Purity: HPLC with UV detection (λ = 280 nm) or LC-MS for quantification .
  • Structure:
  • NMR (¹H and ¹³C) to confirm esterification sites .
  • FT-IR for identifying benzoate carbonyl stretches (~1720 cm⁻¹) .
  • Thermal Stability: Differential scanning calorimetry (DSC) to assess melting/degradation points .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

  • Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., cell-based vs. cell-free assays) .
  • Control Standardization: Include internal controls (e.g., estradiol benzoate) to normalize batch-to-batch variability .
  • Data Triangulation: Combine in vitro, in silico (molecular docking), and in vivo data to reconcile discrepancies .

Q. What experimental designs are suitable for investigating the metabolic pathways of this compound in mammalian systems?

  • Answer:

  • Tracer Studies: Use isotopically labeled compound (e.g., ¹⁴C at the benzoate group) to track metabolite formation .
  • Enzyme Inhibition: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes .
  • Analytical Workflow: Combine LC-MS/MS and high-resolution mass spectrometry (HRMS) for metabolite profiling .

Q. How do structural modifications at the 2- and 3-positions of estradiol influence the receptor binding affinity of this compound?

  • Answer:

  • Computational Modeling: Perform molecular dynamics simulations to compare binding modes with estrogen receptor α/β .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., mono-benzoates, halogenated derivatives) and assay ER binding via competitive ELISA .
  • Key Finding: Bulkier substituents at the 3-position reduce ERα affinity by steric hindrance .

Methodological Considerations

Q. What strategies mitigate risks of off-target effects in studies exploring this compound’s antiproliferative activity?

  • Answer:

  • Selectivity Profiling: Screen against a panel of kinases/nuclear receptors to identify unintended targets .
  • Dose-Response Analysis: Use IC₅₀ values to differentiate specific vs. nonspecific effects .
  • Genetic Knockdown: siRNA-mediated silencing of suspected targets to confirm mechanistic relevance .

Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

  • Answer:

  • Experimental Determination:
  • Melting Point: Use a capillary melting point apparatus with slow heating rates (~1°C/min) .
  • Solubility: Perform shake-flask experiments in PBS, DMSO, and ethanol .
  • Computational Prediction: Apply QSPR models (e.g., ALOGPS) to estimate logP and solubility .

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